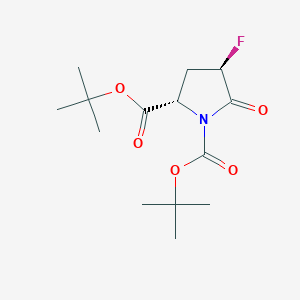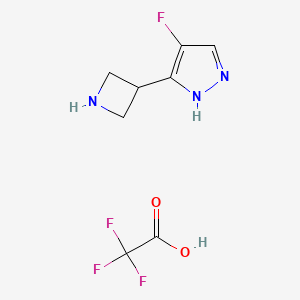
3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid is a compound that combines the structural features of azetidine, pyrazole, and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole typically involves the following steps:
Formation of Azetidine Derivative: The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The azetidine derivative undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Suzuki–Miyaura Cross-Coupling: The brominated pyrazole–azetidine hybrid is subjected to Suzuki–Miyaura cross-coupling with boronic acids to diversify the heterocyclic amino acid derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Aplicaciones Científicas De Investigación
3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The azetidine and pyrazole rings are known to interact with various enzymes and receptors, modulating their activity. The trifluoroacetic acid moiety enhances the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(azetidin-3-yl)-4-iodo-1H-pyrazole-5-carboxylic acid, trifluoroacetic acid
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid is unique due to the presence of the fluoro substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9F4N3O2 |
|---|---|
Peso molecular |
255.17 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-4-fluoro-1H-pyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8FN3.C2HF3O2/c7-5-3-9-10-6(5)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2,(H,9,10);(H,6,7) |
Clave InChI |
GGULCCLKMWOXAL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=C(C=NN2)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


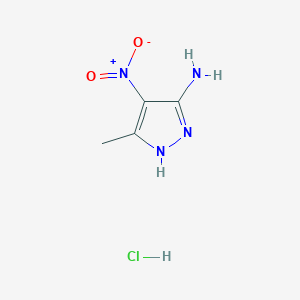
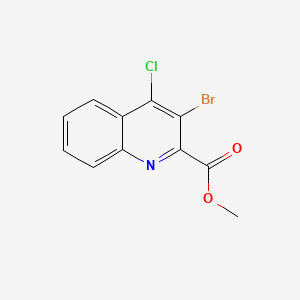
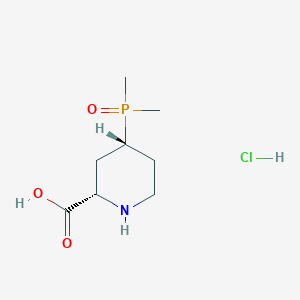
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
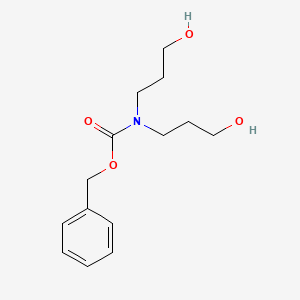
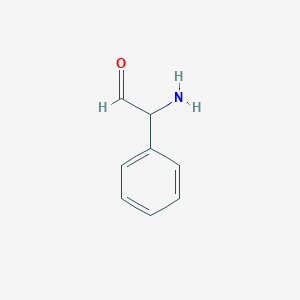
![2-Aminofuro[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13505227.png)
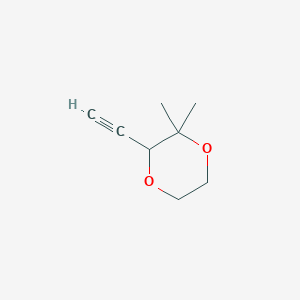
![1-[(Tert-butoxy)carbonyl]-2-propylpiperidine-2-carboxylic acid](/img/structure/B13505235.png)
![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
